Cas no 13679-56-6 (4-(5-Methylfuran-2-yl)butan-2-one)

4-(5-Methylfuran-2-yl)butan-2-one is a furan-derived ketone compound with applications in flavor and fragrance chemistry. Its structure combines a methyl-substituted furan ring with a butanone moiety, contributing to its unique organoleptic properties. The compound is valued for its potential as an intermediate in synthetic organic chemistry, particularly in the production of aroma chemicals. Its stability and reactivity make it suitable for further functionalization or use in heterocyclic synthesis. The methylfuran group enhances its solubility in organic solvents, facilitating its incorporation into various formulations. Analytical characterization is straightforward due to its distinct spectroscopic features, ensuring quality control in industrial applications.
4-(5-Methylfuran-2-yl)butan-2-one structure
13679-56-6 structure
Product Name:4-(5-Methylfuran-2-yl)butan-2-one
CAS No:13679-56-6
MF:C9H12O2
MW:152.190382957458
CID:119836
PubChem ID:524268
Update Time:2025-05-21

4-(5-Methylfuran-2-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Methylfuran-2-yl)butan-2-one
    • 2-(ETHOXYMETHYL)PHENOL
    • 2-Butanone,4-(5-methyl-2-furanyl)-
    • 4-(5-Methyl-2-furyl)butan-2-one
    • 1-(5-methyl-2-furanyl)-3-butanone
    • 2-Butanone, 4-(5-methyl-2-furyl)
    • 4-(5-Methyl-2-furyl)-2-butanone
    • Furan, 2-methyl-5-(3-oxobutyl)
    • 2-Methyl-5-(3-oxobutyl)furan
    • 4-(5-Methylfuran-2-yl)-2-butanone
    • 4-(5-Methyl-2-furanyl)-2-butanone
    • SCHEMBL8806385
    • InChI=1/C9H12O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6H,3,5H2,1-2H
    • 2-Butanone, 4-(5-methyl-2-furanyl)-
    • AKOS002663196
    • CWKYCXPGVIFXOH-UHFFFAOYSA-N
    • 4-(5-methyl-furan-2-yl)-butan-2-one
    • FT-0756437
    • 13679-56-6
    • 4-(5-methyluran-2-yl)butan-2-one
    • CHEBI:177922
    • EN300-1859846
    • 2-Butanone-4-(5-methyl-2-furanyl)-
    • DTXSID90335277
    • Inchi: 1S/C9H12O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6H,3,5H2,1-2H3
    • InChI Key: CWKYCXPGVIFXOH-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC=C1CCC(C)=O

Computed Properties

  • Exact Mass: 152.08376
  • Monoisotopic Mass: 152.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2A^2
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.004
  • Boiling Point: 209.6°Cat760mmHg
  • Flash Point: 87.1°C
  • Refractive Index: 1.469
  • PSA: 30.21

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4-(5-Methylfuran-2-yl)butan-2-one Related Literature

Additional information on 4-(5-Methylfuran-2-yl)butan-2-one

Recent Advances in the Study of 4-(5-Methylfuran-2-yl)butan-2-one (CAS: 13679-56-6) in Chemical Biology and Pharmaceutical Research

The compound 4-(5-Methylfuran-2-yl)butan-2-one (CAS: 13679-56-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the role of 4-(5-Methylfuran-2-yl)butan-2-one as a key intermediate in the synthesis of bioactive molecules. Its furan moiety and ketone functional group make it a versatile building block for the construction of complex heterocyclic compounds. Researchers have successfully utilized this compound in the development of novel antimicrobial and anti-inflammatory agents, demonstrating its broad utility in medicinal chemistry.

One of the most notable advancements is the application of 4-(5-Methylfuran-2-yl)butan-2-one in the synthesis of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. In vitro and in vivo studies have shown promising results, with the compound exhibiting significant inhibitory effects on pro-inflammatory cytokines. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs.

Additionally, recent investigations into the pharmacokinetic properties of 4-(5-Methylfuran-2-yl)butan-2-one have revealed favorable absorption and distribution profiles. The compound's moderate lipophilicity and stability under physiological conditions make it a suitable candidate for further optimization and preclinical development. Researchers are now exploring various derivatives to enhance its bioavailability and therapeutic efficacy.

In the context of drug delivery, 4-(5-Methylfuran-2-yl)butan-2-one has been incorporated into nanoparticle-based systems to improve targeted delivery and reduce off-target effects. Preliminary studies have demonstrated enhanced drug accumulation at disease sites, along with reduced systemic toxicity. This approach holds great promise for the treatment of chronic inflammatory diseases and certain types of cancer.

Despite these advancements, challenges remain in the large-scale synthesis and purification of 4-(5-Methylfuran-2-yl)butan-2-one. Current methods often yield low quantities and require further optimization to meet industrial standards. Researchers are actively working on developing more efficient synthetic routes, including catalytic processes and green chemistry approaches, to address these limitations.

In conclusion, 4-(5-Methylfuran-2-yl)butan-2-one (CAS: 13679-56-6) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, make it a valuable candidate for further investigation. Future studies should focus on optimizing its synthesis, exploring additional therapeutic targets, and advancing its development towards clinical applications.

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